molecular formula C19H17F6NO3 B2886828 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 1798514-80-3

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2886828
CAS No.: 1798514-80-3
M. Wt: 421.339
InChI Key: AFARZGKVFWGDRS-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide is a benzamide derivative characterized by a 3,5-bis(trifluoromethyl)benzoyl core and a substituted ethylamine side chain. The side chain features two methoxy groups: one at the ethyl carbon (C2) and another on the adjacent phenyl ring.

Characterization typically involves NMR, MS, and elemental analysis .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6NO3/c1-28-15-6-4-3-5-14(15)16(29-2)10-26-17(27)11-7-12(18(20,21)22)9-13(8-11)19(23,24)25/h3-9,16H,10H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFARZGKVFWGDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Reagent-Mediated Amidation

A widely adopted method involves activating 3,5-bis(trifluoromethyl)benzoic acid using carbodiimide-based reagents. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction with 2-methoxy-2-(2-methoxyphenyl)ethylamine under anhydrous conditions.

Procedure :

  • Dissolve 3,5-bis(trifluoromethyl)benzoic acid (1.0 equiv) in dry dimethylformamide (DMF).
  • Add EDC (1.2 equiv) and HOBt (1.1 equiv), stirring at room temperature for 30 minutes.
  • Introduce 2-methoxy-2-(2-methoxyphenyl)ethylamine (1.1 equiv) and continue stirring for 12–24 hours.
  • Purify the crude product via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : ~60–75%.

Acid Chloride Route

Alternative protocols employ 3,5-bis(trifluoromethyl)benzoyl chloride, generated by treating the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride reacts efficiently with the amine in dichloromethane or tetrahydrofuran (THF).

Key Steps :

  • Activation : Reflux 3,5-bis(trifluoromethyl)benzoic acid with SOCl₂ (3.0 equiv) at 70°C for 2 hours.
  • Coupling : Add dropwise to a solution of the amine and triethylamine (2.0 equiv) in THF at 0°C.
  • Work-up : Quench with water, extract with ethyl acetate, and concentrate.

Advantages : Higher reaction rates and yields (~80–85%) due to enhanced electrophilicity of the acyl chloride.

Solvent-Free Direct Amidation

Recent advances emphasize eliminating solvents to improve sustainability. A metal- and catalyst-free approach involves heating equimolar amounts of the carboxylic acid and amine at 140°C for 24 hours.

Optimized Conditions :

  • Temperature : 140°C
  • Time : 24 hours
  • Work-up : Purify via flash chromatography (dichloromethane/methanol).

Yield : 41%.
Limitations : Moderate yields due to equilibrium challenges; water removal is critical to shift the reaction forward.

Functional Group Protection Strategies

The amine group in 2-methoxy-2-(2-methoxyphenyl)ethylamine may require protection during synthesis.

tert-Butoxycarbonyl (Boc) Protection

  • Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide/dioxane.
  • Perform amidation with the protected amine.
  • Deprotect using trifluoroacetic acid (TFA) in dichloromethane.

Application : Ensures regioselectivity and prevents side reactions during coupling.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
EDC/HOBt-mediated RT, DMF, 24h 60–75% Mild conditions, scalable Requires purification steps
Acid chloride route 0°C, THF, 2h 80–85% High efficiency Moisture-sensitive reagents
Solvent-free 140°C, 24h 41% Eco-friendly, no catalysts Lower yield, long reaction time

Characterization and Validation

Synthetic intermediates and the final product are characterized using:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at δ 3.2–3.8 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C NMR).
  • Mass Spectrometry : Molecular ion peak at m/z 353.3 (M+H⁺).
  • Elemental Analysis : Validate C, H, N, and F content.

Industrial and Environmental Considerations

  • Catalyst Recycling : EDC-mediated reactions generate urea byproducts, complicating large-scale production.
  • Solvent-Free Synthesis : Aligns with green chemistry principles but requires energy-intensive heating.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl Groups : Present in all compared compounds, these groups enhance electron-withdrawing effects, improving binding to hydrophobic pockets in biological targets (e.g., kinases in ) .
  • Methoxy vs.
  • Bulkier Substituents : Morpholine () and phosphine ligands () introduce steric bulk, impacting catalytic activity or protein binding .

Research Findings and Data Tables

Spectral Data Comparison

Compound Type IR νC=O (cm⁻¹) IR νCF₃ (cm⁻¹) ¹H-NMR δ (ppm) Key Signals
Target Compound ~1663–1682 1247–1255 3.8–4.2 (m, OCH₃), 7.2–7.6 (m, aromatic H)
1,2,4-Triazole Derivatives Absent 1243–1258 6.9–7.5 (m, aromatic H), 10.2–10.5 (s, NH)
Iridium Complexes () 1680–1700 1250–1260 8.1–8.5 (d, oxadiazole H), 1.2–1.5 (t, CF₃CH₂)

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Methoxy groups : Two methoxy substituents enhance lipophilicity and may influence biological activity.
  • Trifluoromethyl groups : The presence of trifluoromethyl groups can significantly affect the compound's pharmacokinetics and interactions with biological targets.

The molecular formula is C22H24F6N2OC_{22}H_{24}F_6N_2O, with a molecular weight of approximately 426.43 g/mol.

Research indicates that compounds with similar structural motifs often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups can act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other protein targets, influencing signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:

  • A study reported that similar benzamide derivatives showed significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) cells .
  • The structure-activity relationship (SAR) analysis highlighted that modifications in the phenyl ring and the introduction of electron-withdrawing groups were crucial for enhancing anticancer efficacy.

Neuroprotective Effects

Research has also explored the neuroprotective potential of related compounds:

  • A study demonstrated that certain benzamide derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential therapeutic role in neurodegenerative diseases .

Case Studies and Experimental Findings

  • Cytotoxicity Assays :
    • In vitro assays using MTT reduction demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines.
    • The most potent compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies :
    • Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell cycle regulation, supporting its potential as an anticancer agent .
  • Comparative Analysis :
    • A comparative study assessed the biological activity of several derivatives. The presence of trifluoromethyl and methoxy groups was correlated with enhanced activity against specific cancer types .

Q & A

Q. What are the key synthetic pathways for synthesizing N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves benzoylation of a substituted ethylamine intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride. Critical steps include:
  • Alkylation : Reacting 2-methoxyphenol derivatives with bromoethyl precursors under anhydrous conditions to form the ethylamine backbone .
  • Benzoylation : Coupling the intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, using bases such as triethylamine to neutralize HCl byproducts .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the product, especially due to steric hindrance from trifluoromethyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/19F NMR : Critical for confirming the integration of methoxy (δ ~3.3–3.8 ppm) and trifluoromethyl (δ ~-60 to -65 ppm for 19F) groups. Splitting patterns in 1H NMR help verify stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for trifluoromethyl clusters .
  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and aryl ether C-O vibrations (~1250 cm⁻¹) .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer :
  • Low Solubility : Trifluoromethyl groups reduce polarity. Use DCM/hexane gradients or mixed solvents (e.g., DMF/water) for recrystallization .
  • Byproduct Formation : Steric hindrance during benzoylation may yield incomplete coupling. Optimize reaction time (12–24 hrs) and stoichiometry (1.2–1.5 equivalents of benzoyl chloride) .
  • HPLC Optimization : Use C18 columns with acetonitrile/water mobile phases (0.1% TFA) to improve resolution of hydrophobic analogs .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Electron-Withdrawing Trifluoromethyl Groups : These groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions. For nucleophilic substitution (e.g., hydrolysis), use Lewis acids (e.g., AlCl3) to enhance electrophilicity at the amide carbonyl .
  • Methoxy Groups : Act as ortho/para directors but may compete with trifluoromethyl groups. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictory data regarding the compound’s stability under different pH conditions?

  • Methodological Answer :
  • Systematic pH Studies : Conduct stability assays in buffers (pH 1–13) at 25–37°C. Monitor degradation via HPLC and identify products using LC-MS. For example, acidic conditions may hydrolyze the amide bond, while basic conditions could cleave methoxy groups .
  • Controlled Kinetic Experiments : Use pseudo-first-order kinetics to determine degradation rate constants. Conflicting reports often arise from variable ionic strength or temperature; standardize these parameters .

Q. What in silico methods are suitable for studying interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450). The trifluoromethyl groups’ hydrophobicity may favor interactions with hydrophobic binding pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories. Analyze hydrogen bonding between the amide group and active-site residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for the benzoylation step?

  • Methodological Answer :
  • Re-examine Reaction Conditions : Conflicting yields (e.g., 63% in vs. 45–50% in ) may stem from solvent purity (anhydrous vs. technical grade) or moisture exposure. Replicate reactions under strict anhydrous conditions with molecular sieves.
  • Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. HOBt) to improve acylation efficiency.

Methodological Notes

  • Synthetic Optimization : Always cross-validate reaction parameters (time, solvent, temperature) using design-of-experiment (DoE) approaches.
  • Analytical Rigor : Combine multiple spectroscopic techniques (e.g., 2D NMR for stereochemistry) to avoid misinterpretation.
  • Computational Validation : Pair experimental data with DFT or MD simulations to rationalize reactivity and stability trends.

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